molecular formula C8H8O2 B044291 4-Methoxybenzaldehyde CAS No. 123-11-5

4-Methoxybenzaldehyde

Cat. No.: B044291
CAS No.: 123-11-5
M. Wt: 136.15 g/mol
InChI Key: ZRSNZINYAWTAHE-UHFFFAOYSA-N
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Description

p-Anisaldehyde: 4-methoxybenzaldehyde , is an aromatic aldehyde with the chemical formula C8H8O2 . It consists of a benzene ring substituted with a methoxy group and an aldehyde group. This compound is a colorless liquid with a strong, sweet, floral aroma reminiscent of anise. It is widely used in the fragrance and flavor industry, as well as in the synthesis of various pharmaceuticals and other organic compounds .

Mechanism of Action

Target of Action

4-Methoxybenzaldehyde, also known as p-Anisaldehyde, is a naturally occurring fragrant phenolic compound . It has been found to target the cell wall integrity system of fungi . This interaction with the cell wall integrity system of fungi makes it a potential candidate for efficient fungal degradation .

Mode of Action

The mode of action of this compound involves its interaction with the cell wall integrity system of fungi. It has been found to cause acute growth inhibition in fungi, and this sensitivity can be alleviated by sorbitol . This suggests that this compound disrupts the normal functioning of the fungal cell wall, leading to growth inhibition.

Biochemical Pathways

This compound is involved in the bacterial metabolic pathways that convert lignin-derived aromatics into intermediates . This process is often referred to as the “biological funnel” of aromatic compounds . The utilization of this “biological funnel” may address the heterogeneous issue of the aromatic products obtained via lignin depolymerization .

Pharmacokinetics

It is known that the compound is soluble in acetone , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth . It has also been suggested that this compound is a possible neurotoxicant, with effects that include mortality, attractancy, and interference with host seeking .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to be harmful to aquatic life with long-lasting effects . It is also likely to be mobile in the environment due to its water solubility . These factors can influence the compound’s action, efficacy, and stability in different environments.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Anisaldehyde can undergo oxidation reactions to form .

    Reduction: It can be reduced to form .

    Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Manganese dioxide, chromic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

    p-Anisic Acid: Formed through oxidation.

    p-Anisyl Alcohol: Formed through reduction.

    Substituted Derivatives: Formed through electrophilic aromatic substitution.

Comparison with Similar Compounds

    Vanillin: Structurally related to p-anisaldehyde, vanillin is also an aromatic aldehyde with a sweet aroma. It is widely used in the flavor and fragrance industry.

    Benzaldehyde: Another aromatic aldehyde, benzaldehyde has a similar structure but lacks the methoxy group. It has a characteristic almond-like aroma.

    Anethole: A related fragrance compound, anethole is found in anise and fennel.

Uniqueness:

Properties

IUPAC Name

4-methoxybenzaldehyde
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSNZINYAWTAHE-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=O
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
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DSSTOX Substance ID

DTXSID2026997
Record name 4-Methoxybenzaldehyde
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Molecular Weight

136.15 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid, Colorless to pale yellow liquid; [Hawley] Colorless liquid; [MSDSonline], Liquid, colourless to slightly yellow liquid with a Intensely sweet, floral odour
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Boiling Point

255 °C, 248.00 to 249.00 °C. @ 760.00 mm Hg
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Flash Point

116 °C (241 °F) - closed cup
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Solubility

In water, 4.29X10+3 mg/L at 25 °C, Insoluble in water, Miscible with ethanol, diethyl ether; very soluble in acetone, chloroform; soluble in benzene., Soluble in 5 volumes of 5% alcohol, 4.29 mg/mL at 25 °C, poorly soluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.1191 g/cu cm at 15 °C, 1.115-1.123
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Vapor Density

4.7 (Air = 1)
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Vapor Pressure

0.03 [mmHg], 3.29X10-2 mm Hg at 25 °C (extrapolated)
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Color/Form

Oily liquid, Colorless to pale yellow liquid

CAS No.

123-11-5, 50984-52-6
Record name 4-Methoxybenzaldehyde
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Melting Point

0 °C
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Synthesis routes and methods I

Procedure details

In a 100 ml reactor containing argon gas, 2.44 g of 1-methoxy-4-methylbenzene (CAS Registration No. 104-93-8) [20 mmol] is dissolved in 39 ml of acetonitrile, with the addition of 1.0 ml of dimethyl sulfoxide [14.1 mmol] at 70° C. To the solution, 65 mg of Cu(OAc)2, 30 mg of FeSO4.7 H2O and 10 ml of water are added. Next, while stirring forcefully, 11.0 g of Na2S2O8, dissolved in 30 ml of water, are then added drop by drop. The reaction is ended after 120 minutes.
Quantity
2.44 g
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4
Quantity
30 mg
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
39 mL
Type
solvent
Reaction Step Four
Quantity
65 mg
Type
catalyst
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

195 mg (1.60 mmol) of 4-methylanisole were reacted analogously to Example 1 in the presence of 24.3 mg (0.180 mmol) of 1-hydroxy-1H-benzotriazole. After a reaction time of 22 hours, the reaction solution was extracted with chloroform and examined by NMR spectroscopy. Yield 48% of 4-methoxybenzaldehyde (approx. 90%, based on conversion).
Quantity
195 mg
Type
reactant
Reaction Step One
Quantity
24.3 mg
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

195 mg (1.60 mmol) of 4-methylanisole were reacted analogously to Example 1 in the presence of 32.1 mg (0.180 mmol) of 3-amino-N-hydroxyphthalimide. After a reaction time of 22 hours, the reaction solution was extracted with chloroform and examined by NMR spectroscopy and gas chromatography. Yield 61% of 4-methoxybenzaldehyde (approx. 90%, based on conversion).
Quantity
195 mg
Type
reactant
Reaction Step One
Quantity
32.1 mg
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

5 g (36.2 mmol) of anisyl alcohol, 3.0 g (36.6 mmol) of sodium acetate and 4.2 g (21.3 mmol) of dichlorodimethylhydantoin were suspended in 40 ml of methylene chloride in a 100 ml sulphonation flask. The suspension was cooled to 0° C. while stirring and treated with 10 mg (0.06 mmol) of TEMPO, whereupon the mixture was held at 0° C. for 16 hours. Thereafter, the reaction had finished without 4-chloro-anisole being formed in any amount worth mentioning. The white precipitate was filtered off and the filtrate was washed with sodium bicarbonate solution and with sodium chloride solution. Distillation of the crude product gave 4.49 g (91%) of anisaldehyde GC content: 88.8% (area percent).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mg
Type
catalyst
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Methoxybenzaldehyde
Reactant of Route 2
4-Methoxybenzaldehyde
Reactant of Route 3
4-Methoxybenzaldehyde
Reactant of Route 4
4-Methoxybenzaldehyde
Reactant of Route 5
4-Methoxybenzaldehyde
Reactant of Route 6
4-Methoxybenzaldehyde

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